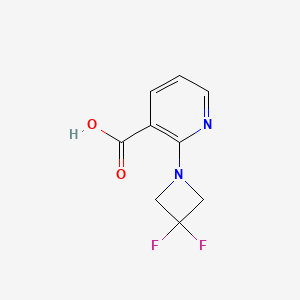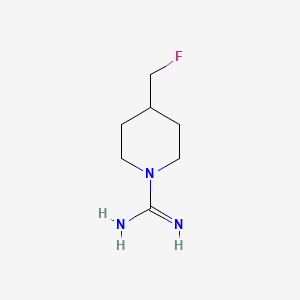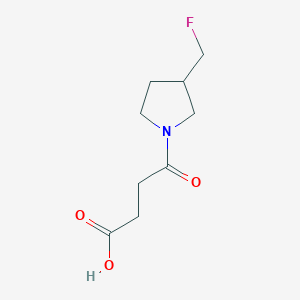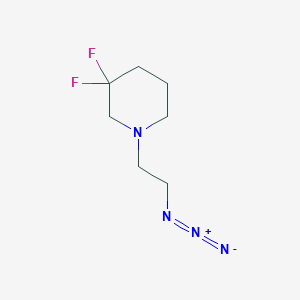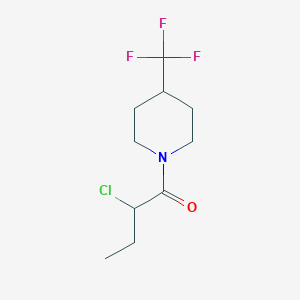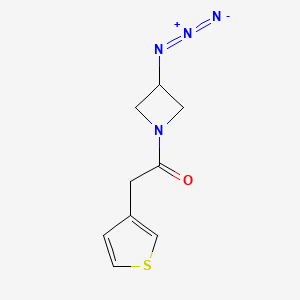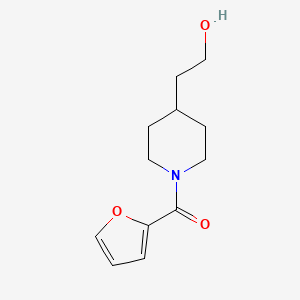![molecular formula C10H4ClFN2S B1476540 4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine CAS No. 2098009-57-3](/img/structure/B1476540.png)
4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine
Descripción general
Descripción
4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H4ClFN2S and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine is a thienopyrimidine derivative . Thienopyrimidine derivatives are known to inhibit various enzymes and pathways, playing a significant role in cancer treatment . They are structural analogs of purines and are widely represented in medicinal chemistry . The primary targets of these compounds include protein kinases (PKs), which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Mutations in PKs can lead to oncogenesis, making them critical to the progression of cancer . Other targets that can be inhibited to give effective anticancer drugs include topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .
Mode of Action
The mode of action of this compound involves the inhibition of its primary targets, leading to changes in cellular processes. As a protein kinase inhibitor, it can solve a variety of cellular communication problems, which can lead to metastasis and drug resistance . The compound’s interaction with its targets results in the inhibition of these enzymes, disrupting the pathways they control and leading to the desired anticancer effects .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those controlled by protein kinases. These pathways play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . By inhibiting these pathways, the compound can effectively treat cancer by disrupting cellular communication and growth .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and proliferation. By inhibiting protein kinases and other targets, the compound disrupts essential cellular processes, leading to the death of cancer cells . This results in the effective treatment of cancer.
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinases, which are enzymes that regulate various cellular processes by transferring phosphate groups from ATP to specific amino acids in proteins . The compound’s interaction with protein kinases can inhibit their activity, thereby affecting cell signaling pathways and cellular functions. Additionally, this compound has been found to interact with other biomolecules such as topoisomerases and histone deacetylases, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with protein kinases can lead to alterations in cell proliferation and differentiation, which are critical processes in cancer development and progression . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their catalytic activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various experimental conditions, maintaining its biochemical activity over time . Prolonged exposure to the compound can lead to its gradual degradation, which may affect its efficacy in long-term experiments . Additionally, long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses . At higher dosages, the compound can induce toxic or adverse effects, including cellular toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes involved in nucleotide biosynthesis and energy metabolism . For instance, it can inhibit the activity of enzymes such as glycinamide ribonucleotide formyltransferase and serine hydroxymethyl transferase, which are critical for purine and pyrimidine biosynthesis . These interactions can lead to changes in metabolite levels, ultimately affecting cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by folate receptors, which facilitate its uptake into cells . Once inside the cell, the compound can interact with various binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . In the cytoplasm, the compound can inhibit the activity of enzymes involved in metabolic pathways, while in the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
Propiedades
IUPAC Name |
4-chloro-6-fluoro-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2S/c11-10-9-7(13-4-14-10)5-2-1-3-6(12)8(5)15-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLXNKPEXNGKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


